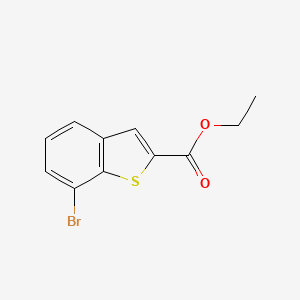

Ethyl 7-bromo-1-benzothiophene-2-carboxylate

Description

Ethyl 7-bromo-1-benzothiophene-2-carboxylate (CAS: 1355171-39-9) is a brominated benzothiophene derivative with the molecular formula C₁₁H₉BrO₂S and a molecular weight of 285.17 g/mol . It is structurally characterized by a benzothiophene core substituted with a bromine atom at the 7-position and an ethyl ester group at the 2-position. This compound is synthesized via condensation of 3-bromo-2-fluorobenzaldehyde with ethyl mercaptoacetate in acetonitrile under reflux, followed by extraction with ethyl acetate .

Properties

IUPAC Name |

ethyl 7-bromo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2S/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDPVCJTYPUFDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201191416 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 7-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201191416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355171-39-9 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 7-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355171-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 7-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201191416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination and Formylation Route

This classical approach involves:

Step 1: Bromination of Benzothiophene

Bromine or N-bromosuccinimide (NBS) in the presence of catalysts such as iron(III) bromide is used to selectively brominate benzothiophene at the 7-position. Reaction temperature control (0–5 °C) and stoichiometry are critical to avoid over-bromination.

Step 2: Formylation via Vilsmeier-Haack Reaction

The 7-bromo-benzothiophene undergoes formylation using a Vilsmeier reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This introduces an aldehyde at the 2-position.

Step 3: Oxidation of Aldehyde to Carboxylic Acid

The aldehyde is oxidized to 7-bromo-1-benzothiophene-2-carboxylic acid using oxidants such as potassium permanganate in acidic medium or chromium trioxide in acetone (Jones oxidation).

Step 4: Esterification

The carboxylic acid is esterified with ethanol under acidic conditions or using ethyl iodide and base to yield the ethyl ester.

| Step | Reaction Type | Reagents/Conditions | Product | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Bromination | Br2 or NBS, FeBr3 catalyst, 0–5 °C | 7-Bromo-benzothiophene | Variable (60–85%) | Temperature and stoichiometry critical |

| 2 | Formylation | DMF, POCl3, 0–5 °C to RT | 7-Bromo-1-benzothiophene-2-carbaldehyde | 70–85% | Vilsmeier-Haack conditions |

| 3 | Oxidation | KMnO4/H2SO4 or CrO3/acetone | 7-Bromo-1-benzothiophene-2-carboxylic acid | 78–92% | High yield with controlled conditions |

| 4 | Esterification | Ethanol, acid catalyst or EtI, base | This compound | 80–90% | Standard esterification |

Microwave-Assisted Annulation Route

An advanced and efficient method involves microwave irradiation to accelerate synthesis:

Step 1: Cyclocondensation

2-halobenzonitriles (e.g., 5-bromo-2-fluorobenzonitrile) react with methyl thioglycolate in the presence of triethylamine in DMSO under microwave irradiation (130 °C, 11–35 min) to form mthis compound derivatives.

Step 2: Selective Bromination

For substrates lacking bromine, selective bromination at the 7-position is achieved via deaminative bromination or direct bromination using bromine and sodium acetate under controlled conditions.

Step 3: Purification

Products are isolated by simple aqueous workup and filtration or chromatography.

| Step | Reaction Type | Reagents/Conditions | Product | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Annulation | 2-halobenzonitrile, methyl thioglycolate, Et3N, DMSO, microwave 130 °C, 11–35 min | Mthis compound | 65–96% | Microwave reduces reaction time dramatically |

| 2 | Bromination | tert-Butyl nitrite, CuBr2, MeCN, 0 °C to RT | 7-Bromo derivative | High (>90%) | Deaminative bromination preferred |

| 3 | Esterification (if needed) | Ethanol, acid catalyst | Ethyl ester | High | Conversion from methyl to ethyl ester possible |

Mechanistic and Practical Considerations

Bromination Selectivity: The electronic nature of substituents influences regioselectivity. Electron-poor precursors favor efficient bromination at the 7-position.

Microwave Irradiation: Enhances reaction rates and yields by rapid heating and uniform energy distribution, reducing reaction times from hours to minutes.

Oxidation Mechanism: Aldehyde oxidation proceeds via geminal diol intermediates stabilized by the bromine substituent, facilitating conversion to carboxylic acid.

Esterification: Acid-catalyzed Fischer esterification or alkyl halide-mediated esterification are standard; choice depends on substrate sensitivity.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reaction Time | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Classical Bromination + Vilsmeier-Haack + Oxidation + Esterification | Bromination → Formylation → Oxidation → Esterification | Several hours to days | 70–92% overall | Well-established, scalable | Long reaction times, multiple steps |

| Microwave-Assisted Annulation + Bromination + Esterification | Annulation → Bromination → Esterification | Minutes to hours | 65–96% overall | Rapid, high yield, energy-efficient | Requires microwave reactor, substrate scope dependent |

Summary of Research Findings

The microwave-assisted annulation approach offers a rapid and efficient synthesis of benzothiophene derivatives including this compound, with yields up to 96% and significantly reduced reaction times compared to classical methods.

Classical bromination and Vilsmeier-Haack formylation remain reliable for industrial scale but require careful control of reaction parameters to avoid side reactions and achieve high regioselectivity.

Oxidation of the aldehyde intermediate to the carboxylic acid is effectively performed with potassium permanganate or chromium trioxide, with yields exceeding 85%, enabling subsequent esterification to the ethyl ester.

The presence of the bromine substituent at the 7-position stabilizes intermediates and influences reactivity, which is exploited in selective functionalization strategies.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-bromo-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products:

Substitution: Various substituted benzothiophene derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Scientific Research Applications

Ethyl 7-bromo-1-benzothiophene-2-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex benzothiophene derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

Material Science: Benzothiophene derivatives, including this compound, are explored for their electronic properties and potential use in organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 7-bromo-1-benzothiophene-2-carboxylate

Molecular Formula : C₁₀H₇BrO₂S

Molecular Weight : 271.13 g/mol

CAS : 550998-53-3

Physical Properties :

The methyl ester analog differs by replacing the ethyl group with a smaller methyl ester. This reduces its molecular weight by ~14 g/mol compared to the ethyl derivative. The higher density (1.622 g/cm³ vs. unreported for ethyl) and boiling point (358.9°C) suggest stronger intermolecular forces, likely due to reduced steric hindrance from the smaller ester group. The methyl variant’s lower molecular weight may enhance volatility but reduce solubility in nonpolar solvents compared to the ethyl analog.

7-Bromo-1-benzothiophene-2-carbohydrazide

Molecular Formula : C₉H₇BrN₂OS

Molecular Weight : 271.14 g/mol

CAS : 1171927-51-7

This compound replaces the ethyl ester with a carbohydrazide (-CONHNH₂) group. The hydrazide moiety introduces hydrogen-bonding capability and nucleophilic reactivity, making it suitable for forming hydrazones or coordinating with metal ions. Despite a similar molecular weight to the methyl ester (271.14 vs. 271.13 g/mol), its chemical behavior diverges significantly due to the polar, reactive hydrazide group.

Comparative Data Table

| Property | This compound | Mthis compound | 7-Bromo-1-benzothiophene-2-carbohydrazide |

|---|---|---|---|

| Molecular Formula | C₁₁H₉BrO₂S | C₁₀H₇BrO₂S | C₉H₇BrN₂OS |

| Molecular Weight (g/mol) | 285.17 | 271.13 | 271.14 |

| CAS Number | 1355171-39-9 | 550998-53-3 | 1171927-51-7 |

| Density (g/cm³) | Not reported | 1.622 | Not reported |

| Boiling Point (°C) | Not reported | 358.9 | Not reported |

| Key Functional Group | Ethyl ester | Methyl ester | Carbohydrazide |

| Reactivity | Ester hydrolysis, Suzuki coupling | Similar to ethyl, higher volatility | Hydrazone formation, metal coordination |

Key Research Findings

- Synthetic Utility : The ethyl ester’s synthesis employs acetonitrile and triethylamine, yielding a versatile intermediate for further functionalization (e.g., bromine substitution for cross-coupling reactions) .

- Hydrazide Reactivity : The carbohydrazide derivative’s -NHNH₂ group enables conjugation with carbonyl-containing compounds, a feature exploited in medicinal chemistry for prodrug synthesis .

Biological Activity

Ethyl 7-bromo-1-benzothiophene-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the class of benzothiophene derivatives, which are known for their diverse pharmacological activities. The presence of the bromine atom and the carboxylate group enhances its reactivity and biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 16–64 µg/mL, indicating moderate to good antibacterial activity .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has shown the ability to inhibit cell growth in several cancer cell lines, primarily through mechanisms involving apoptosis and cell cycle arrest. In vitro studies revealed that it can induce significant cytotoxic effects on human cancer cells, with IC50 values ranging from 10 to 30 µM depending on the cell type .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases, which play crucial roles in signal transduction pathways related to cell growth and proliferation. By binding to the active sites of these enzymes, it can prevent phosphorylation processes essential for cancer cell survival .

- Antimicrobial Mechanism : The antimicrobial action is thought to result from disruption of bacterial cell membranes and inhibition of essential metabolic pathways, leading to cell death .

Table: Biological Activity Summary

| Activity Type | Test Organisms/Cancer Cell Lines | MIC/IC50 Values | References |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | 16–64 µg/mL | |

| Anticancer | HeLa, MCF-7 | 10–30 µM |

Case Study: Anticancer Efficacy

In a controlled study, this compound was administered to human breast cancer (MCF-7) cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptotic activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 7-bromo-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via bromination of the parent benzothiophene scaffold. Key steps include:

- Electrophilic substitution : Bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or CHCl₃) under controlled temperature (0–25°C) to minimize side reactions.

- Esterification : Subsequent reaction with ethyl chloroformate in the presence of a base (e.g., pyridine) to introduce the carboxylate group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

- Data Considerations : Monitor reaction progress via TLC and confirm purity using melting point analysis and NMR spectroscopy.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm; ester carbonyl at ~δ 165 ppm).

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- Advanced Tip : Use X-ray crystallography for unambiguous structural confirmation (see advanced questions) .

Q. How does the bromine substituent influence the reactivity of the benzothiophene core?

- Methodology :

- Electrophilicity : Bromine activates the benzothiophene for nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling for functionalization at the 7-position).

- Steric Effects : The bulky bromine may hinder reactions at adjacent positions; computational modeling (DFT) can predict regioselectivity .

- Experimental Validation : Compare reaction yields and byproduct profiles with non-brominated analogs .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodology :

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.

- Refinement : Employ SHELXL for structure solution and refinement, focusing on anisotropic displacement parameters for bromine and sulfur atoms .

- Validation : Check for twinning using PLATON and analyze hydrogen-bonding networks with Mercury .

- Example : A related benzofuran derivative showed planar geometry (torsion angle <5° between ester and aromatic planes) .

Q. How to address contradictions in crystallographic data interpretation, such as disordered solvent molecules?

- Strategy :

- SQUEEZE (PLATON) : Model electron density for disordered solvent regions.

- Multi-Solvent Trials : Recrystallize from alternative solvents (e.g., DCM/hexane vs. ethanol) to improve crystal quality.

- Cross-Validation : Compare results with powder XRD or computational predictions (e.g., CrystalExplorer) .

Q. What role does hydrogen bonding play in the supramolecular assembly of this compound crystals?

- Graph Set Analysis :

- C–H···O Interactions : Common between ester carbonyl and aromatic C–H donors.

- Halogen Bonding : Br···S or Br···O interactions may stabilize the lattice.

- Method : Use Mercury to generate interaction maps and assign graph sets (e.g., R₂²(8) motifs) .

Q. How can computational methods predict the compound’s electronic properties for materials science applications?

- DFT Workflow :

- Optimize geometry at the B3LYP/6-311+G(d,p) level.

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer potential.

- Simulate UV-Vis spectra (TD-DFT) and compare with experimental data .

Q. What strategies mitigate decomposition during catalytic applications of this compound?

- Approach :

- Stability Studies : Monitor thermal decomposition via TGA/DSC.

- Protecting Groups : Introduce tert-butyl or trimethylsilyl groups at reactive positions.

- In Situ Characterization : Use NMR or Raman spectroscopy to detect intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.